molecular formula C7H6BF3O3 B1426596 2-Hydroxy-6-trifluoromethylphenylboronic acid CAS No. 2096333-79-6

2-Hydroxy-6-trifluoromethylphenylboronic acid

Cat. No.: B1426596
CAS No.: 2096333-79-6
M. Wt: 205.93 g/mol
InChI Key: FNBWZLJDEFUGAL-UHFFFAOYSA-N
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Description

2-Hydroxy-6-trifluoromethylphenylboronic acid is a boronic acid derivative with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 g/mol . This compound is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various scientific fields.

Scientific Research Applications

2-Hydroxy-6-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 2-Hydroxy-6-trifluoromethylphenylboronic acid typically involves the reaction of this compound pinacol ester with an appropriate reagent to remove the pinacol protecting group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the deprotection process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-6-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-trifluoromethylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its interaction with biological membranes and targets .

Comparison with Similar Compounds

2-Hydroxy-6-trifluoromethylphenylboronic acid can be compared with other boronic acid derivatives such as:

Properties

IUPAC Name

[2-hydroxy-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(12)6(4)8(13)14/h1-3,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWZLJDEFUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211715
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-79-6
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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